1-[4-(1-Imidazolyl)phenyl]guanidine
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Overview
Description
1-[4-(1-Imidazolyl)phenyl]guanidine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Imidazolyl)phenyl]guanidine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent guanidination. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Imidazolyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[4-(1-Imidazolyl)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1-Imidazolyl)phenyl]guanidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[4-(hydroxymethyl)phenyl]guanidine
- 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
Uniqueness: 1-[4-(1-Imidazolyl)phenyl]guanidine is unique due to the presence of both the imidazole and guanidine functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H11N5 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylphenyl)guanidine |
InChI |
InChI=1S/C10H11N5/c11-10(12)14-8-1-3-9(4-2-8)15-6-5-13-7-15/h1-7H,(H4,11,12,14) |
InChI Key |
FDTZTHGCOFWNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)N2C=CN=C2 |
Origin of Product |
United States |
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